molecular formula C7H11N3O2 B12649413 2-Cyano-N-[(propylamino)carbonyl]acetamide CAS No. 41078-07-3

2-Cyano-N-[(propylamino)carbonyl]acetamide

Cat. No.: B12649413
CAS No.: 41078-07-3
M. Wt: 169.18 g/mol
InChI Key: IPYUASJGSWVYAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(propylamino)carbonyl]acetamide typically involves the reaction of propylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of propylamine with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another method involves stirring ethyl cyanoacetate with propylamine at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solvent-free methods and catalytic processes are explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(propylamino)carbonyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Various substituted amides and nitriles.

    Condensation: Heterocyclic compounds such as pyridines and pyrimidines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Cyano-N-[(propylamino)carbonyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(propylamino)carbonyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s carbamoyl group can also form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[(propylamino)carbonyl]acetamide is unique due to the presence of both cyano and carbamoyl functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its potential in scientific research and industrial applications .

Properties

IUPAC Name

2-cyano-N-(propylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-5-9-7(12)10-6(11)3-4-8/h2-3,5H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYUASJGSWVYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194038
Record name 2-Cyano-N-((propylamino)carbonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41078-07-3
Record name 2-Cyano-N-[(propylamino)carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41078-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-((propylamino)carbonyl)acetamide
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Record name 2-Cyano-N-((propylamino)carbonyl)acetamide
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Record name 2-cyano-N-[(propylamino)carbonyl]acetamide
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Record name 2-Cyano-N-[(propylamino)carbonyl]acetamide
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